molecular formula C13H13N5O2 B5733817 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone

3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone

Katalognummer B5733817
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: FPSVXGIOBZEVDF-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as LJP 394, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the immune system. JAK3 is involved in the signaling pathways of various cytokine receptors, including interleukin-2 (IL-2), which is essential for the proliferation and differentiation of T cells. Therefore, JAK3 inhibitors like LJP 394 have been investigated for their potential use in the treatment of autoimmune diseases and organ transplant rejection.

Wirkmechanismus

3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 is a selective inhibitor of JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokine receptors, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 blocks the downstream signaling pathways of these cytokine receptors, leading to the suppression of T cell activation and proliferation. This results in the reduction of inflammation and tissue damage in autoimmune diseases and organ transplant rejection.
Biochemical and physiological effects:
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has been shown to reduce the levels of various pro-inflammatory cytokines, including IL-2, IL-6, and tumor necrosis factor-alpha (TNF-α), in animal models of autoimmune diseases. It has also been shown to reduce the infiltration of inflammatory cells into affected tissues, leading to a reduction in tissue damage. In addition, 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical and clinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 in lab experiments is its selectivity for JAK3, which allows for the specific inhibition of T cell activation and proliferation. This makes it a useful tool for studying the role of JAK3 in various autoimmune diseases and organ transplant rejection. However, one of the limitations of using 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 is its relatively low potency compared to other JAK3 inhibitors. This may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the development and use of 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394. One area of research is the investigation of its potential use in combination with other immunosuppressive agents for the treatment of autoimmune diseases and organ transplant rejection. Another area of research is the development of more potent JAK3 inhibitors that can be used in experimental settings where 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 may not be effective. Finally, further studies are needed to investigate the long-term safety and efficacy of 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 in clinical trials.

Synthesemethoden

The synthesis of 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 involves the reaction of 3-nitrobenzaldehyde with 4,6-dimethyl-2-pyrimidinylhydrazine in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the hydrazone. The compound is then purified through column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been investigated for its potential use in preventing organ transplant rejection. In preclinical studies, 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has shown promising results in reducing inflammation and preventing tissue damage in animal models of these diseases.

Eigenschaften

IUPAC Name

4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-9-6-10(2)16-13(15-9)17-14-8-11-4-3-5-12(7-11)18(19)20/h3-8H,1-2H3,(H,15,16,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSVXGIOBZEVDF-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319978
Record name 4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661660
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,6-dimethyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]pyrimidine

CAS RN

325741-34-2
Record name 4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.